Cas no 2034404-83-4 (N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide structure](https://www.kuujia.com/scimg/cas/2034404-83-4x500.png)
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
- N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
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- Inchi: 1S/C14H18ClN3O4S/c1-3-17-6-7-18(13(20)12(17)19)14(21)16-8-9(22-2)10-4-5-11(15)23-10/h4-5,9H,3,6-8H2,1-2H3,(H,16,21)
- InChI Key: PSVIECMYSKIYBX-UHFFFAOYSA-N
- SMILES: ClC1=C([H])C([H])=C(C([H])(C([H])([H])N([H])C(N2C(C(N(C([H])([H])C([H])([H])[H])C([H])([H])C2([H])[H])=O)=O)=O)OC([H])([H])[H])S1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 479
- Topological Polar Surface Area: 107
- XLogP3: 2
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6521-7971-4mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
2034404-83-4 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6521-7971-5mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
2034404-83-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-7971-75mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
2034404-83-4 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6521-7971-10μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
2034404-83-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-7971-20μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
2034404-83-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-7971-5μmol |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
2034404-83-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6521-7971-30mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
2034404-83-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6521-7971-20mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
2034404-83-4 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6521-7971-25mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
2034404-83-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6521-7971-3mg |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
2034404-83-4 | 3mg |
$63.0 | 2023-09-08 |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide Related Literature
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1. Book reviews
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Additional information on N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide: A Comprehensive Overview
The compound N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide, with the CAS number 2034404-83-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a thiophene ring, a piperazine moiety, and a carboxamide group. These structural elements contribute to its versatile chemical properties and potential applications in drug development and advanced materials.
Recent studies have highlighted the importance of thiophene-containing compounds in various biological systems. The presence of the 5-chlorothiophen group in this compound introduces electronic and steric effects that can significantly influence its reactivity and selectivity. This makes it a valuable candidate for exploring new therapeutic agents targeting specific biological pathways. For instance, research has shown that thiophene derivatives can exhibit anti-inflammatory, antitumor, and antimicrobial activities, making them promising leads for drug discovery.
The piperazine ring in the compound is another critical structural feature. Piperazine moieties are known for their ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. The substitution pattern of the piperazine ring in this compound—specifically the 4-ethyl group—adds further complexity to its interactions. Recent advancements in computational chemistry have enabled researchers to model these interactions with unprecedented accuracy, providing deeper insights into the compound's potential bioactivity.
The carboxamide group at the terminal position of the molecule plays a crucial role in stabilizing the overall structure through intramolecular hydrogen bonding. This stabilization not only enhances the compound's thermodynamic stability but also influences its solubility and bioavailability. In recent years, there has been a growing interest in optimizing drug delivery systems by modifying functional groups like carboxamides to improve pharmacokinetic properties.
From a synthetic perspective, the preparation of this compound involves a series of carefully designed reactions that highlight modern organic synthesis techniques. The construction of the thiophene ring typically involves nucleophilic aromatic substitution or coupling reactions, while the piperazine moiety is often synthesized through cyclization reactions. The integration of these fragments into a single molecule requires precise control over reaction conditions to ensure high yields and purity.
In terms of applications, this compound has shown potential in several areas. Its ability to act as a ligand in metalloorganic frameworks (MOFs) has been explored in recent studies, where it demonstrated excellent coordination capabilities with transition metals. This property makes it a strong candidate for use in catalysis, gas storage, and sensing technologies. Additionally, its unique electronic properties make it a promising material for organic electronics and optoelectronic devices.
The development of novel synthetic routes for this compound has also been an area of active research. Recent breakthroughs in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for studying its stereochemical effects on biological systems. Such advancements underscore the importance of continuous innovation in synthetic methodology to meet the demands of modern drug discovery.
In conclusion, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide represents a fascinating example of how complex molecular architectures can be harnessed for diverse applications. With ongoing research uncovering new insights into its properties and potential uses, this compound continues to be a subject of interest for scientists across multiple disciplines.
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